An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde (CAS: 3217-47-8)
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroterephthalaldehyde (CAS: 3217-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,3,5,6-Tetrafluoroterephthalaldehyde, a key building block in the development of advanced materials.
Core Properties
2,3,5,6-Tetrafluoroterephthalaldehyde, with the CAS number 3217-47-8, is a fluorinated aromatic dialdehyde. Its chemical structure features a benzene ring substituted with four fluorine atoms and two aldehyde groups at positions 1 and 4. This high degree of fluorination significantly influences its chemical and physical properties, making it a valuable component in the synthesis of specialized polymers and frameworks.
Physical and Chemical Properties
A summary of the key quantitative data for 2,3,5,6-Tetrafluoroterephthalaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₂F₄O₂ | [1] |
| Molecular Weight | 206.09 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 134-138 °C | [2] |
| Boiling Point | Not readily available | |
| Purity | >98.0% (by GC) | [2] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
| Storage Conditions | Store under inert gas, Air Sensitive | [2] |
Synthesis and Experimental Protocols
The synthesis of 2,3,5,6-Tetrafluoroterephthalaldehyde can be approached through several routes, primarily starting from either terephthaloyl chloride or 1,2,4,5-tetrafluorobenzene.
Synthesis from Terephthaloyl Chloride
A common synthetic pathway involves the fluorination of terephthaloyl chloride followed by the reduction of the resulting 2,3,5,6-tetrafluoroterephthaloyl chloride to the desired dialdehyde.[3][4]
Experimental Workflow: Synthesis from Terephthaloyl Chloride
Caption: Synthetic route from Terephthaloyl Chloride.
A patent describes a process for producing tetrafluoroterephthaloyl fluoride from tetrachloroterephthaloyl chloride using potassium fluoride in a solvent like sulpholane at elevated temperatures.[5] The subsequent selective reduction of the acid fluoride to the aldehyde can be challenging. The Rosenmund reduction, which utilizes a poisoned palladium catalyst, is a classic method for this transformation.[3] Alternatively, the use of bulky reducing agents like lithium tri-t-butoxyaluminum hydride can also achieve the selective reduction of acid chlorides to aldehydes.[6]
Synthesis from 1,2,4,5-Tetrafluorobenzene
Another synthetic approach starts with 1,2,4,5-tetrafluorobenzene. This method involves the introduction of the two aldehyde functionalities onto the fluorinated ring.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single peak corresponding to the two equivalent aldehyde protons is expected.
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¹³C NMR: Signals for the aldehyde carbons, the fluorinated aromatic carbons, and the carbon atoms attached to the aldehyde groups would be observed.
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¹⁹F NMR: Due to the symmetry of the molecule, a single signal for the four equivalent fluorine atoms is anticipated.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde groups (typically in the region of 1700-1720 cm⁻¹) and C-F stretching vibrations.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be utilized for both purity assessment and structural confirmation.[7] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Applications
The primary application of 2,3,5,6-Tetrafluoroterephthalaldehyde lies in its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[8] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage and separation, catalysis, and sensing.
Imine Condensation for COF Synthesis
The aldehyde functional groups of 2,3,5,6-Tetrafluoroterephthalaldehyde readily undergo condensation reactions with primary amines to form stable imine linkages. This reaction is the cornerstone of the synthesis of many imine-based COFs.[9][10] For example, the reaction with 1,3,5-triaminobenzene or other multifunctional amines leads to the formation of two-dimensional or three-dimensional porous networks.[11][12][13][14]
Signaling Pathway: Imine-based COF Synthesis
Caption: Imine condensation reaction for COF synthesis.
The high degree of fluorination in the backbone of COFs derived from this monomer can impart unique properties, such as enhanced chemical and thermal stability, as well as specific interactions with guest molecules.[8]
Other Potential Reactions
While the imine condensation is the most documented reaction, the aldehyde functional groups can potentially participate in other classical aldehyde reactions. The reactivity of the aromatic ring is influenced by the strong electron-withdrawing nature of the fluorine and aldehyde substituents, making it susceptible to nucleophilic aromatic substitution reactions.[15][16]
Safety and Handling
2,3,5,6-Tetrafluoroterephthalaldehyde is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is also noted to be air-sensitive and should be stored under an inert atmosphere.[2]
Conclusion
2,3,5,6-Tetrafluoroterephthalaldehyde is a highly functionalized fluorinated building block with significant potential in materials science, particularly in the rapidly developing field of covalent organic frameworks. Its unique electronic properties and reactivity make it a valuable tool for the design and synthesis of novel materials with tailored properties for a range of applications. Further research into its synthesis, reactivity, and the properties of its derivatives will undoubtedly continue to expand its utility in both academic and industrial research.
References
- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 [sigmaaldrich.com]
